Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate
Description
Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate is an ester derivative of 4-oxobutanoic acid featuring a 4-acetamidophenyl substituent at the carbonyl position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure combines an electron-withdrawing acetamido group (-NHCOCH₃) with a flexible oxobutanoate backbone, enabling diverse reactivity in nucleophilic additions, cyclizations, and cross-coupling reactions .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-(4-acetamidophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(18)9-8-13(17)11-4-6-12(7-5-11)15-10(2)16/h4-7H,3,8-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBMVKMFAWVLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Acylation
Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate can be synthesized through the acylation of a suitable starting material using appropriate acyl or aroyl chlorides. For example, reacting compounds 1a–e with acyl/aroyl chloride in the presence of sodium hydride in anhydrous THF yields the desired product, which can then be purified by column chromatography.
- Dissolve the starting material (0.86 mmol) in 10 mL of anhydrous THF.
- Add sodium hydride (1.72 mmol, 60% dispersion in mineral oil) and the appropriate acyl/aroyl chloride (1.03 mmol).
- Stir the mixture at room temperature overnight.
- Concentrate the solvent in vacuo.
- Purify the final compound by column chromatography using a suitable eluent such as hexane/ethyl acetate, cyclohexane/ethyl acetate, or toluene/ethyl acetate, depending on the specific compound.
Eluent Systems for Column Chromatography:
- Hexane/Ethyl Acetate: 5:1 (for 4a , c , d ), 5:2 (for 4e , g )
- Cyclohexane/Ethyl Acetate: 1:1 (for 4f ), 3:1 (for 4t ), 4:1 (for 4h ), 5:1 (for 4o–s ), 6:1 (for 4n )
- Toluene/Ethyl Acetate: 9.5:0.5 (for 4b )
Synthesis Involving Esterification
- React 4-selenocyanatoaniline with maleic anhydride to synthesize 4-Oxo-4-((4-selenocyanatophenyl)amino)but-2-enoic acid with a 92% yield.
- Carry out an esterification reaction to activate the Se-containing carboxylic acid. React the product from step one with methanol and catalytic amounts of \$$H2SO4\$$ to obtain methyl-4-oxo-4-((4-selenocyanatophenyl)amino)but-2-enoate with a 77% yield.
Reaction of Ethyl Trifluoroacetoacetate Derivatives
- React ethyl trifluoroacetoacetate with aniline in polyphosphoric acid to yield 2-trifluoromethyl-4-hydroxyquinoline.
- React ethyl trifluoroacetoacetate with acetamidine hydrochloride in the presence of sodium methylate in ethanol, followed by acidification with HCl to produce an intermediate.
- React the intermediate with \$$POCl3\$$ in \$$CH3CN\$$, then add diisopropylethylamine. Reflux the mixture, distill off excess \$$POCl3\$$ and \$$CH3CN\$$, and add ice water. Alkalize the mixture and extract using \$$CH2Cl2\$$ to yield a secondary intermediate.
Data Table of Synthesis Reactions
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
|---|---|---|---|---|
| Ethyl trifluoroacetoacetate | Phenylhydrazine | \$$HCl\$$, methanol, reflux | 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole | 79% |
| 2-hydrazinopyrimidine | Ethyl trifluoroacetoacetate | Acetic acid, reflux, nitrogen atmosphere | 1-(2-pyrimidinyl)-3-trifluoromethyl-5-hydroxypyrazole | N/A |
| Ethyl trifluoroacetoacetate | Aniline | Polyphosphoric acid | 2-trifluoromethyl-4-hydroxyquinoline | N/A |
| Ethyl trifluoroacetoacetate | Acetamidine hydrochloride | Sodium methoxide, ethanol, reflux, then acidified with \$$HCl\$$ | 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol | 85.7% |
| Ethyl trifluoroacetoacetate | Acetamidine hydrochloride | Sodium methylate, ethanol, reflux | 4-hydroxy-2-methyl-6-trifluoromethylpyrimidine | N/A |
| Ethyl trifluoroacetoacetate | Acetoamidine hydrochloride | Sodium methoxide, 80°C | 2-methyl-6-trifluoromethylpyrimidin-4-ol | N/A |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in certain chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit cyclooxygenase enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain. This inhibition is similar to the action of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Substituent Effects
The biological and chemical properties of 4-oxobutanoate derivatives are heavily influenced by substituents on the phenyl ring and ester groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
Biological Activity
Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a ketone functional group and an acetamidophenyl moiety, which contribute to its reactivity and biological activity. The molecular formula is CHNO, with a molecular weight of approximately 235.26 g/mol.
The compound exhibits significant interactions with various biological targets, particularly enzymes involved in critical cellular processes. Notable properties include:
- Enzyme Inhibition : this compound has been shown to inhibit key enzymes such as tubulin and heat shock protein 90, which are crucial in cancer cell proliferation and survival.
- Antioxidant Activity : Studies have indicated that derivatives of this compound possess antioxidant properties, which may protect cells from oxidative stress .
The biological activity of this compound is primarily attributed to its ability to bind to specific biomolecules, modulating their function. The proposed mechanisms include:
- Cell Signaling Modulation : The compound influences various signaling pathways, affecting gene expression and cellular metabolism.
- Anti-cancer Effects : By inhibiting proteins involved in cell division, it demonstrates potential as an anti-cancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines by disrupting mitochondrial function .
Study 1: Anti-cancer Activity
A study evaluated the anti-cancer effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 20 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage .
Study 2: Antioxidant Properties
In another investigation, the compound demonstrated significant antioxidant activity against free radicals, with an IC50 value of 50 µg/mL. This was assessed using DPPH radical scavenging assays, indicating its potential for protecting cells from oxidative damage .
Table 1: Biological Activities of this compound
| Activity | Test System | IC50 Value | Reference |
|---|---|---|---|
| Anti-cancer | MCF-7 Breast Cancer Cells | 20 µM | |
| Antioxidant | DPPH Radical Scavenging | 50 µg/mL | |
| Enzyme Inhibition | Tubulin Inhibition Assay | Not specified |
Table 2: Comparison with Related Compounds
| Compound | Activity | IC50 Value |
|---|---|---|
| Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate | Anti-inflammatory | 30 µM |
| Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate | Anticancer | 15 µM |
Q & A
Basic: What are the recommended synthetic routes for Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via esterification of 4-(4-acetamidophenyl)-4-oxobutanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux conditions . Key variables affecting yield include:
- Catalyst loading : Excess acid may accelerate side reactions (e.g., hydrolysis).
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature : Reflux (~80–100°C) ensures complete esterification but requires careful moisture exclusion.
Reference data: For analogous esters, yields range from 65–85% under optimized conditions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirms ester carbonyl (δ ~170 ppm), acetamido NH (δ ~7.5 ppm), and aromatic protons (δ ~7.0–8.0 ppm) .
- IR Spectroscopy : Detects C=O stretches (ester: ~1740 cm⁻¹; ketone: ~1710 cm⁻¹; amide: ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group) .
Advanced: How do electronic effects of the 4-acetamido group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The acetamido group (-NHCOCH₃) is electron-withdrawing via resonance, activating the phenyl ring’s para position for electrophilic attacks. However, steric hindrance from the acetamido moiety may slow nucleophilic additions to the ketone group. Computational studies (e.g., DFT) suggest:
- Charge distribution : The ketone oxygen exhibits higher electrophilicity (Mulliken charge: −0.45) compared to non-acetamido analogs .
- Reactivity in Michael additions : Enhanced β-carbon electrophilicity due to conjugation with the acetamido group .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in antimicrobial or anticancer activity may arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC testing) .
- Solubility limitations : Poor aqueous solubility (~0.2 mg/mL predicted) can skew in vitro results. Co-solvents (e.g., DMSO:water mixtures) or nanoformulation improve bioavailability .
- Metabolic instability : Hepatic microsome assays (e.g., CYP450 metabolism studies) clarify degradation pathways .
Advanced: What strategies optimize the compound’s stability and solubility for in vivo studies?
Answer:
- Co-solvent systems : Ethanol/Cremophor EL mixtures enhance solubility without toxicity .
- pH adjustment : Buffered solutions (pH 6–7) prevent hydrolysis of the ester group .
- Solid dispersion : Amorphous formulations with PVP-K30 improve dissolution rates by 3–5× .
Advanced: How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?
Answer:
- Molecular docking : AutoDock Vina screens against kinase ATP-binding pockets (PDB: 1ATP). The acetamido group forms hydrogen bonds with Lys72 and Asp184 .
- QSAR models : Hammett σ values for substituents correlate with inhibitory activity (R² = 0.89 for EGFR kinase) .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .
Advanced: What are the key challenges in scaling up synthesis for preclinical trials?
Answer:
- Purification : Column chromatography is impractical at scale. Switch to recrystallization (ethanol/water) or distillation under reduced pressure .
- Byproduct control : Monitor diethyl malonate adducts (common in Claisen condensations) via inline FTIR .
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.1%) .
Advanced: How does the compound’s structure-activity relationship (SAR) guide medicinal chemistry optimization?
Answer:
- Acetamido substitution : Replacing with sulfonamide improves metabolic stability but reduces solubility .
- Ester vs. carboxylic acid : The ethyl ester enhances membrane permeability (logP = 1.8 vs. −0.5 for acid) .
- Ketone modification : Conversion to a thioketone increases electrophilicity, boosting kinase inhibition (IC₅₀: 0.8 μM vs. 2.5 μM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
